molecular formula C26H35NO4 B429649 N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B429649
M. Wt: 425.6g/mol
InChI Key: UKEXJENTCZBTAI-UHFFFAOYSA-N
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Description

N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a cyclopentyl group, a butoxyphenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopentylmethylamine, which is then reacted with 4-butoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced to the corresponding amine. The final step involves the acylation of the amine with 2-(3,4-dimethoxyphenyl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, sodium ethoxide, polar solvents like methanol or ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(3,4-dimethoxyphenyl)acetamide
  • N-{[1-(4-ethoxyphenyl)cyclopentyl]methyl}-2-(3,4-dimethoxyphenyl)acetamide
  • N-{[1-(4-propoxyphenyl)cyclopentyl]methyl}-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the butoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H35NO4

Molecular Weight

425.6g/mol

IUPAC Name

N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H35NO4/c1-4-5-16-31-22-11-9-21(10-12-22)26(14-6-7-15-26)19-27-25(28)18-20-8-13-23(29-2)24(17-20)30-3/h8-13,17H,4-7,14-16,18-19H2,1-3H3,(H,27,28)

InChI Key

UKEXJENTCZBTAI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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